molecular formula C18H15FN2OS2 B2568455 2-((4-fluorophenyl)thio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034476-74-7

2-((4-fluorophenyl)thio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2568455
CAS RN: 2034476-74-7
M. Wt: 358.45
InChI Key: XAFJJCVKMWLCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)thio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FTTPMA. FTTPMA is a type of thioacetamide, which is a compound that contains a sulfur atom bonded to a carbonyl group. Thioacetamides are known to have a variety of biological activities, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Thrombin Inhibition

Compounds such as 2-(2-Chloro-6-fluorophenyl)acetamides, with specific substituents, have been identified as potent thrombin inhibitors. These inhibitors are crucial for understanding thrombosis and developing anticoagulant therapies. The study by Lee et al. (2007) highlights the significance of heteroaryl and fluorophenyl groups in enhancing the potency of thrombin inhibitors, suggesting potential research applications in anticoagulant drug development Lee et al., 2007.

Anticancer Activity

Research on fluoro-substituted compounds like 6-Fluorobenzo[b]pyran-4-one and its derivatives has shown anticancer activity against lung, breast, and CNS cancer cell lines. This indicates the potential of structurally similar compounds for investigation in cancer therapy. Hammam et al. (2005) provide evidence of the anticancer efficacy of fluoro-substituted compounds, which could guide further research into similar compounds for therapeutic applications Hammam et al., 2005.

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. The study by Fallah-Tafti et al. (2011) explores the structure-activity relationship of these compounds, showing promise for further investigation into similar molecules for cancer treatment and understanding the role of Src kinase in tumorigenesis Fallah-Tafti et al., 2011.

PI3K/mTOR Dual Inhibition

Compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been studied for their potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. Stec et al. (2011) discuss modifications to improve metabolic stability, relevant for research into cancer therapies and the molecular mechanisms of PI3K/mTOR signaling pathways Stec et al., 2011.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-15-1-3-16(4-2-15)24-12-18(22)21-10-13-5-7-20-17(9-13)14-6-8-23-11-14/h1-9,11H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJJCVKMWLCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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